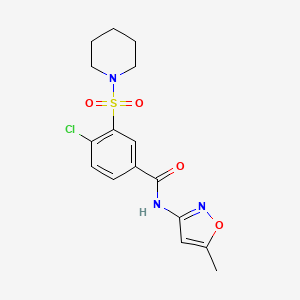![molecular formula C21H29Cl2FN2O2 B2357920 Chlorhydrate de 1-(4-éthylphénoxy)-3-[4-(4-fluorophényl)pipérazin-1-yl]propan-2-ol CAS No. 1052420-34-4](/img/structure/B2357920.png)
Chlorhydrate de 1-(4-éthylphénoxy)-3-[4-(4-fluorophényl)pipérazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound combines a phenoxy group, a piperazine ring, and a fluorinated phenyl ring, making it a significant molecule for research in medicinal chemistry, pharmacology, and chemical synthesis.
Applications De Recherche Scientifique
Chemistry: This compound is studied for its unique structural properties, making it a valuable intermediate for synthesizing novel organic molecules.
Biology: In biological research, 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is investigated for its potential as a bioactive compound that interacts with specific cellular receptors or enzymes.
Medicine: This molecule has garnered attention for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: Industrially, it can be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes requiring a specific functional group configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves several steps:
Preparation of the phenoxy intermediate by reacting ethylphenol with a suitable chlorinating agent to form the chlorinated phenoxy compound.
Formation of the piperazine intermediate by reacting 4-fluoroaniline with a suitable amine group protector and subsequent cyclization.
Coupling of the intermediates via a nucleophilic substitution reaction to form the final product.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to maximize yield and purity. Catalysts and co-catalysts may be employed to enhance the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The phenyl rings may be subjected to hydrogenation to reduce any double bonds.
Substitution: The fluorine atom can be replaced by other halogens or functional groups in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst.
Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Hydrogenated aromatic rings.
Substitution products: Fluorine-substituted aromatic derivatives.
Mécanisme D'action
The compound's mechanism of action is closely tied to its ability to bind and modulate specific molecular targets:
It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
The phenoxy and piperazine groups provide a scaffold that facilitates binding to receptor sites, potentially altering their conformation and activity.
Fluorination enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
1-(4-ethoxyphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Uniqueness:
The presence of an ethyl group on the phenoxy ring provides distinct steric and electronic effects compared to its analogs.
The fluorinated phenyl ring enhances lipophilicity and can improve the compound's pharmacokinetic properties.
The combination of these features may result in higher selectivity and potency in its biological activity.
There you have it—a comprehensive exploration of the compound 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride. Fascinating stuff, right?
Propriétés
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHHWYGCBYLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
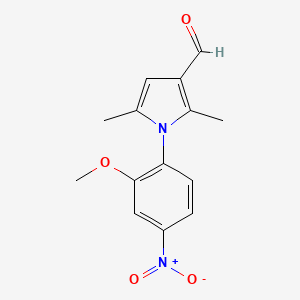
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
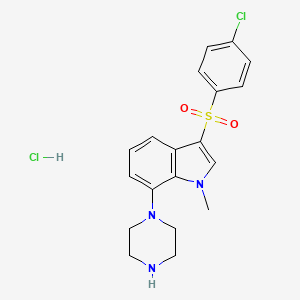
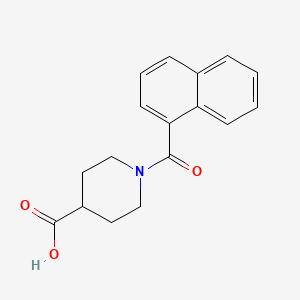
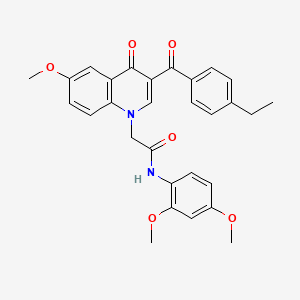
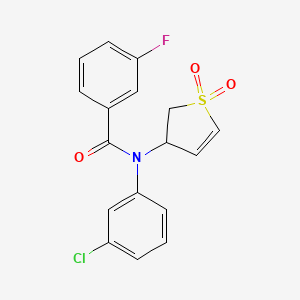
![3-(thiophen-2-yl)-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)

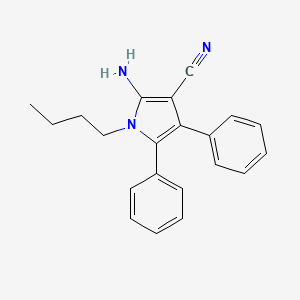
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)
